![molecular formula C17H21FN2O3 B581998 1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] CAS No. 866028-06-0](/img/structure/B581998.png)
1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]
Overview
Description
1’-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] is a synthetic compound that belongs to the class of spiroindolines. These compounds are characterized by a spiro connection between an indole and a piperidine ring. The presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom adds to its chemical uniqueness and potential reactivity. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized using Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Spirocyclization: The indole derivative undergoes spirocyclization with a piperidine derivative. This step often requires a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization.
Introduction of the Boc Group: The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).
Fluorination: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1’-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium carbonate (K2CO3) in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Deprotected Amine: Removal of the Boc group yields the free amine.
Oxidized and Reduced Derivatives: These reactions yield N-oxides or dihydro derivatives, respectively.
Scientific Research Applications
1’-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used to study the interaction of spiroindolines with biological targets, including enzymes and receptors.
Chemical Biology: It is employed in the development of chemical probes to investigate biological pathways.
Pharmaceutical Industry: The compound is explored for its potential as a lead compound in drug discovery programs.
Mechanism of Action
The mechanism of action of 1’-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the Boc group can influence the compound’s binding affinity and selectivity. The spirocyclic structure provides a rigid framework that can enhance binding interactions with target proteins, potentially leading to modulation of biological pathways involved in disease processes.
Comparison with Similar Compounds
1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1’-Benzyl-1,2-dihydro-5-fluoro-2-oxo-spiro[3H-indole-3,4’-piperidine]:
5-Fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]: Lacks the Boc protecting group, which can influence its stability and reactivity.
Uniqueness: 1’-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] is unique due to the combination of the Boc protecting group and the fluorine atom, which together enhance its chemical stability and potential for selective biological interactions. This makes it a valuable compound for further research and development in medicinal chemistry and related fields.
This detailed overview provides a comprehensive understanding of 1’-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine], covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl 5-fluoro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVSTTHNVBKSHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)F)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671951 | |
| Record name | tert-Butyl 5-fluoro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866028-06-0 | |
| Record name | tert-Butyl 5-fluoro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

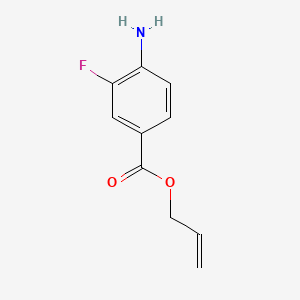

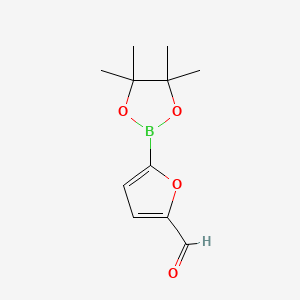
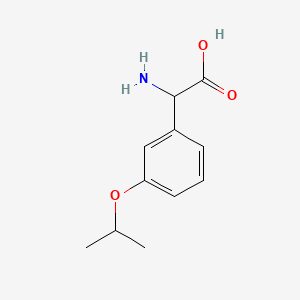
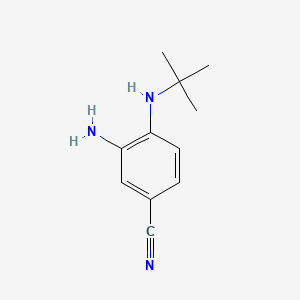

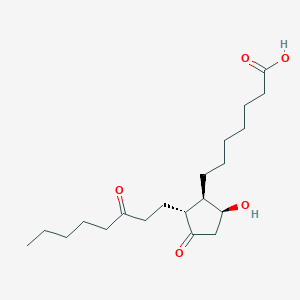
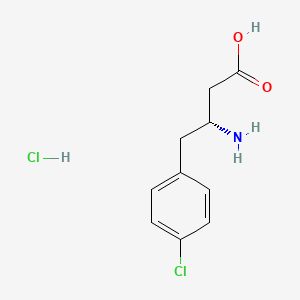
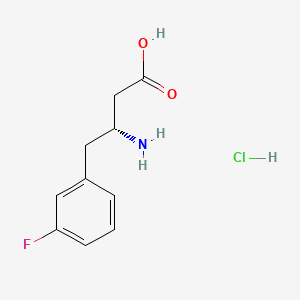
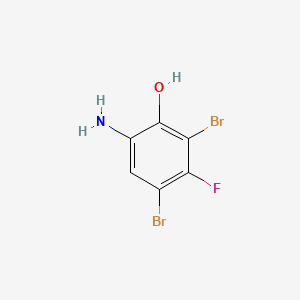
![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B581931.png)
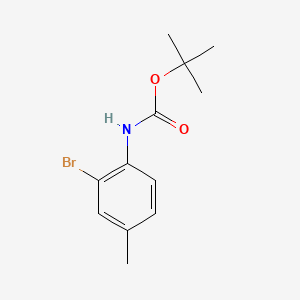

![(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester](/img/structure/B581938.png)
